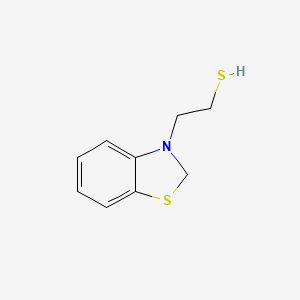

2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

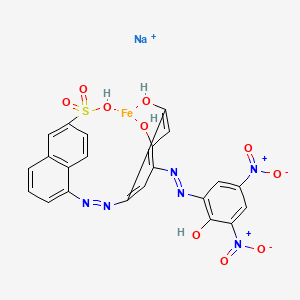

2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol, also known as BZT, is a chemical compound that has been widely studied for its potential applications in scientific research. BZT belongs to the class of thiol compounds and is a derivative of benzothiazole. In

Mécanisme D'action

2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol acts as a dopamine reuptake inhibitor by blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopaminergic neurotransmission. 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has been shown to have a higher affinity for the dopamine transporter than other commonly used dopamine reuptake inhibitors, such as cocaine and methylphenidate.

Biochemical and Physiological Effects:

2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has been shown to increase locomotor activity and produce rewarding effects, indicating its potential for abuse liability. 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has also been shown to increase dopamine release in the striatum and prefrontal cortex, which are regions of the brain that are involved in reward and motivation.

Avantages Et Limitations Des Expériences En Laboratoire

2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has several advantages for use in lab experiments. It has a high affinity for the dopamine transporter and can act as a potent dopamine reuptake inhibitor. 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has also been shown to have a longer duration of action than other dopamine reuptake inhibitors, which can be advantageous for certain experiments. However, 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol also has limitations, including its potential for abuse liability and the need for caution when handling due to its toxicity.

Orientations Futures

There are several future directions for the study of 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol. One area of research is the investigation of 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol as a potential treatment for neurological disorders, such as Parkinson's disease and ADHD. Another future direction is the development of new compounds that are structurally similar to 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol but have improved pharmacological properties, such as reduced toxicity and abuse liability. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol and its potential for use in lab experiments.

Méthodes De Synthèse

2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol can be synthesized through a two-step process. The first step involves the synthesis of 2-(2-bromoethyl)-1,3-benzothiazole, which is achieved by reacting 2-mercaptobenzothiazole with ethylene bromide in the presence of a base. The second step involves the reaction of 2-(2-bromoethyl)-1,3-benzothiazole with sodium hydrosulfide to form 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol.

Applications De Recherche Scientifique

2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has been shown to have a high affinity for the dopamine transporter and can act as a potent dopamine reuptake inhibitor. This property has led to the investigation of 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol as a potential treatment for various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Propriétés

IUPAC Name |

2-(2H-1,3-benzothiazol-3-yl)ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c11-6-5-10-7-12-9-4-2-1-3-8(9)10/h1-4,11H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYDWJHEMIAHDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C2=CC=CC=C2S1)CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668499 |

Source

|

| Record name | 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol | |

CAS RN |

19967-75-0 |

Source

|

| Record name | 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B560838.png)